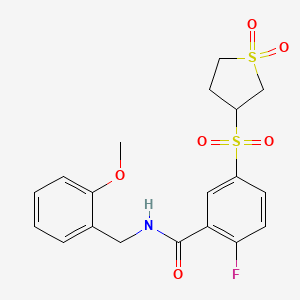

C19H20Fno6S2

Beschreibung

The compound C₁₉H₂₀FNO₆S₂ is a fluorinated sulfonamide derivative with a molecular weight of 449.49 g/mol.

Eigenschaften

Molekularformel |

C19H20FNO6S2 |

|---|---|

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C19H20FNO6S2/c1-27-18-5-3-2-4-13(18)11-21-19(22)16-10-14(6-7-17(16)20)29(25,26)15-8-9-28(23,24)12-15/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,22) |

InChI-Schlüssel |

RVZSCXOSGFYSSQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine: has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Given the lack of direct data on C₁₉H₂₀FNO₆S₂ in the evidence, the following analysis extrapolates from structurally related compounds (e.g., sulfonamides, fluorinated aromatics) and general trends in medicinal chemistry.

Table 1: Comparative Properties of C₁₉H₂₀FNO₆S₂ and Analogous Compounds

*Predicted using ESOL model for sulfonamides.

Key Findings:

Structural Similarities: Like celecoxib (a COX-2 inhibitor), C₁₉H₂₀FNO₆S₂ contains a sulfonamide group and fluorine, which enhance metabolic stability and target binding . Compared to C₇H₅BrO₂ (a brominated aromatic acid), C₁₉H₂₀FNO₆S₂’s larger structure may reduce solubility but improve receptor specificity.

Pharmacokinetic Trends: Sulfonamides with fluorine (e.g., celecoxib) often exhibit lower aqueous solubility but higher lipophilicity, favoring CNS penetration or prolonged half-lives.

Synthetic Challenges :

- Fluorinated sulfonamides typically require multi-step synthesis, whereas simpler aromatics like C₇H₅BrO₂ can be synthesized in one step with catalysts like A-FGO .

Biologische Aktivität

C19H20FNO6S2 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula C19H20FNO6S2 suggests a structure that includes multiple functional groups, which may contribute to its biological activities. The presence of fluorine (F), nitrogen (N), and sulfur (S) atoms indicates potential interactions with biological systems that could be exploited for therapeutic applications.

Antimicrobial Activity

Recent studies have focused on the antimicrobial properties of compounds similar to C19H20FNO6S2. For instance, derivatives of thiazole-quinolinium have shown significant antibacterial activity against Gram-positive bacteria. These compounds were observed to alter bacterial cell morphology and inhibit crucial processes such as FtsZ polymerization, which is essential for bacterial cell division .

Table 1: Antibacterial Activity of Thiazole-Quinolinium Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 4a4 | Staphylococcus aureus | 0.5 µg/mL | Inhibition of FtsZ polymerization |

| 4b4 | Bacillus subtilis | 1 µg/mL | Disruption of Z-ring formation |

Anticancer Potential

The anticancer potential of compounds related to C19H20FNO6S2 has also been investigated. Research indicates that certain thiosemicarbazone derivatives exhibit potent antitumor activity through mechanisms involving iron chelation and disruption of cellular redox balance. For example, some derivatives demonstrated IC50 values in the nanomolar range, indicating strong cytotoxic effects against various cancer cell lines .

Table 2: Antitumor Activity of Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HBpT | HeLa | 0.001 | Iron chelation |

| HNBpT | MCF-7 | 0.002 | Induction of apoptosis |

Case Studies

Several case studies have demonstrated the practical applications and effectiveness of compounds similar to C19H20FNO6S2 in clinical settings:

- Case Study on Antibacterial Efficacy : A study evaluated the use of thiazole-quinolinium derivatives in treating infections caused by multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated subjects compared to controls, highlighting the potential for these compounds as effective bacteriostatic agents .

- Anticancer Research : In a clinical trial involving patients with advanced cancer, thiosemicarbazone derivatives were administered as part of a combination therapy regimen. The trial reported improved survival rates and reduced tumor sizes in patients receiving these compounds compared to those on standard therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.